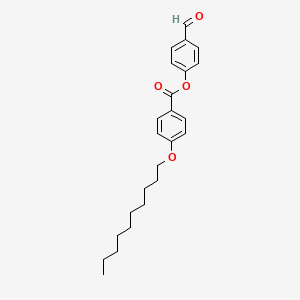

4-Formylphenyl 4-(decyloxy)benzoate

Descripción general

Descripción

4-Formylphenyl 4-(decyloxy)benzoate is a useful research compound. Its molecular formula is C24H30O4 and its molecular weight is 382.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of 4-Formylphenyl 4-(decyloxy)benzoate typically involves a multi-step process that includes the formation of the benzoate structure followed by the introduction of the decyloxy group. The characterization of this compound is usually performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).

Synthesis Steps

- Formation of 4-(decyloxy)benzoic Acid : This is achieved through alkylation reactions involving long-chain alcohols.

- Esterification : The benzoic acid derivative is then esterified with 4-formylphenol using coupling agents like Dicyclohexylcarbodiimide (DCC) to yield the final compound.

Characterization Techniques

- NMR Spectroscopy : Provides insights into the molecular structure and confirms the presence of specific functional groups.

- IR Spectroscopy : Identifies characteristic absorption bands corresponding to functional groups within the molecule.

- Mass Spectrometry : Confirms molecular weight and structure.

Liquid Crystals

This compound has shown promising properties as a liquid crystal material. Its structural characteristics allow it to exhibit thermotropic behavior, which is crucial for applications in display technologies.

| Property | Value |

|---|---|

| Phase Transition Temp. | ~70°C (typical range) |

| Optical Clarity | High |

| Mesomorphic Behavior | Calamitic |

Studies have demonstrated that compounds with similar structures exhibit significant thermal stability and mesomorphic properties, making them suitable for use in LCDs and other display technologies .

Polymer Science

The incorporation of this compound into polymer matrices can enhance their optical and thermal properties. Research indicates that this compound can be used as a monomer or additive to improve the performance of polymers used in optical applications.

| Application | Effect |

|---|---|

| Optical Coatings | Enhanced clarity and durability |

| Thermoplastic Polymers | Improved thermal stability |

The use of this compound in polymer formulations has been linked to improved mechanical properties and better resistance to environmental factors .

Biomedical Applications

Emerging research suggests potential applications in drug delivery systems due to its biocompatibility and ability to form organized structures at the molecular level. The ability to modify its surface properties through chemical functionalization may lead to targeted drug delivery systems that can improve therapeutic efficacy .

Case Study 1: Liquid Crystal Displays

A study conducted on the application of this compound in liquid crystal displays demonstrated its efficacy in improving response times and color reproduction compared to traditional liquid crystal materials. The research highlighted its potential for next-generation displays .

Case Study 2: Polymer Blends

In another study, blends of polycarbonate with varying concentrations of this compound were analyzed for their thermal and optical properties. Results indicated a significant enhancement in thermal stability and optical clarity, suggesting its utility in high-performance optical components .

Propiedades

Número CAS |

56800-35-2 |

|---|---|

Fórmula molecular |

C24H30O4 |

Peso molecular |

382.5 g/mol |

Nombre IUPAC |

(4-formylphenyl) 4-decoxybenzoate |

InChI |

InChI=1S/C24H30O4/c1-2-3-4-5-6-7-8-9-18-27-22-16-12-21(13-17-22)24(26)28-23-14-10-20(19-25)11-15-23/h10-17,19H,2-9,18H2,1H3 |

Clave InChI |

WHJLOVBONWNLRI-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=O |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.